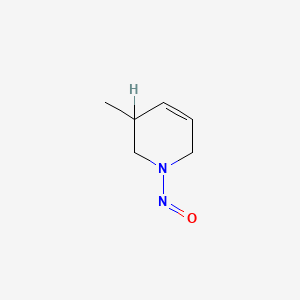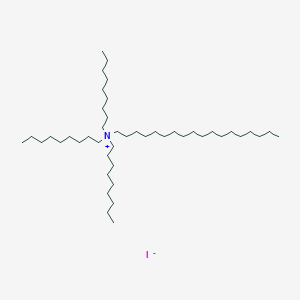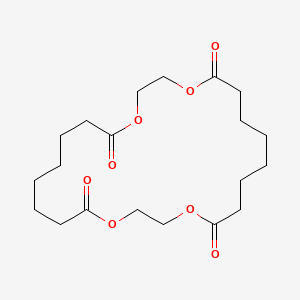
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is a complex organic compound with the molecular formula C20H32O8 It is known for its unique structure, which includes multiple oxygen atoms arranged in a cyclic pattern
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of specific precursors under controlled conditions. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to monitor and control the reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism of action of 1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,6,13,18-Tetraoxacyclotetracosane-7,12,19,24-tetrone
- 1,6,13,18-Tetraoxacyclotetracosane-2,5,14,17-tetrone
Comparison
1,4,13,16-Tetraoxacyclotetracosane-5,12,17,24-tetrone is unique due to its specific arrangement of oxygen atoms and cyclic structure. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
78837-84-0 |
|---|---|
Formule moléculaire |
C20H32O8 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
1,4,13,16-tetraoxacyclotetracosane-5,12,17,24-tetrone |
InChI |
InChI=1S/C20H32O8/c21-17-9-5-1-2-6-10-18(22)26-15-16-28-20(24)12-8-4-3-7-11-19(23)27-14-13-25-17/h1-16H2 |
Clé InChI |
DWCKZHIJVVRVMC-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(=O)OCCOC(=O)CCCCCCC(=O)OCCOC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


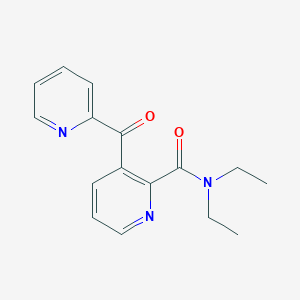
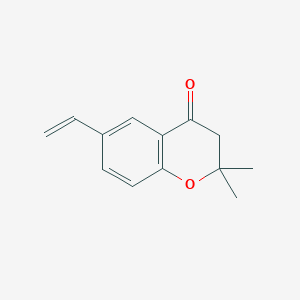
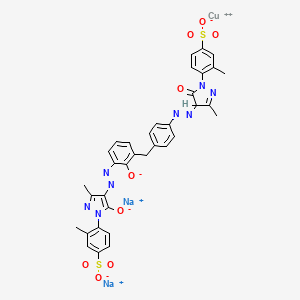


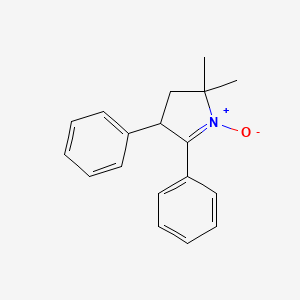
![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
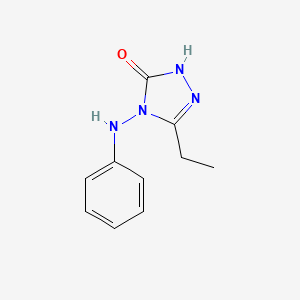
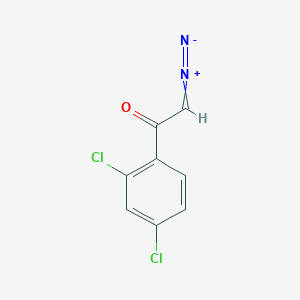
![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)
